molecular formula C9H16ClNO2 B587996 Arecaidine Ethyl Ester Hydrochloride CAS No. 17210-50-3

Arecaidine Ethyl Ester Hydrochloride

Cat. No. B587996
CAS RN: 17210-50-3
M. Wt: 205.682
InChI Key: DMHNLWWLYHVIGL-UHFFFAOYSA-N
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Description

Arecaidine ethyl ester hydrochloride (AEH) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the alkaloid Areca catechu, which is derived from the Areca nut, and is used as a research tool in the study of the biological effects of alkaloids. AEH has been used in a variety of scientific studies, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Arecaidine Ethyl Ester Hydrochloride has been studied for its antagonistic properties against muscarinic acetylcholine receptors (mAChRs), which are critical in the central and peripheral nervous system. The compound has shown high orthosteric binding affinity for the subtype M1, which is significant for developing selective ligands for therapeutic and diagnostic applications .

Development of PET Tracers

The stereoisomers of Arecaidine Ethyl Ester Hydrochloride have been evaluated for their potential as positron emission tomography (PET) tracers. The (R,R)-isomer, in particular, appears promising due to its high subtype selectivity and low dissociation constant (K value), making it a lead structure for future PET tracer development .

Neurological Disorder Research

Arecaidine derivatives are being explored for their role in neurological disorder research. The compound’s ability to interact with mAChRs makes it a valuable tool in studying diseases like Alzheimer’s and Parkinson’s, where cholinergic systems are affected .

Blood-Brain Barrier Permeability Studies

The physicochemical property profiles of Arecaidine Ethyl Ester Hydrochloride, expressed in terms of HPLC-logD values, suggest its potential permeability across the blood-brain barrier. This characteristic is crucial for compounds intended for central nervous system targeting .

Structure-Activity Relationship (SAR) Exploration

Research involving Arecaidine Ethyl Ester Hydrochloride contributes to the understanding of structure-activity relationships (SAR). The compound’s various stereoisomers help elucidate the impact of stereochemistry on binding affinity and biological activity .

Drug Development for Parasympathetic System Disorders

The compound’s interaction with mAChRs indicates its potential in drug development for disorders of the parasympathetic nervous system. By targeting specific receptor subtypes, it could lead to more effective treatments with fewer side effects .

properties

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHNLWWLYHVIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719849
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17210-50-3
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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